2-Ethyl-1-pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

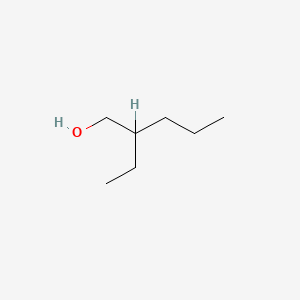

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFQWAVMIMCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880369 | |

| Record name | 2-Ethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27522-11-8 | |

| Record name | 2-Ethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27522-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN948U5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1-pentanol (CAS 27522-11-8)

I have gathered a significant amount of data on the physicochemical properties, uses, and safety of 2-Ethyl-1-pentanol. I have also found some information on its toxicity, although specific LD50 values are for related compounds like 1-pentanol or 2-ethyl-1-butanol rather than this compound itself. This is a crucial point to clarify for a technical guide. I have enough information to create the requested tables and the main body of the guide. The initial plan to create diagrams is not applicable, as confirmed. Therefore, I can now proceed to synthesize the collected information into the final response.

Compile all retrieved physicochemical properties into a structured table. Create a table summarizing the available toxicological data, making sure to note when the data pertains to related compounds. Draft a comprehensive technical guide that includes: An introduction to this compound. The table of physicochemical properties. A discussion of its common applications. A detailed section on safety and handling, including personal protective equipment (PPE) and first-aid measures. The table of toxicological information with clear caveats about the data source. A concluding summary. Acknowledge that diagrams for signaling pathways or experimental workflows are not applicable to this chemical compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 27522-11-8, is a branched-chain primary alcohol. Its chemical structure consists of a five-carbon pentane chain with an ethyl group at the second carbon and a hydroxyl group at the first. This structure imparts specific physicochemical properties that make it useful in a variety of industrial and research applications. It is a colorless liquid with a mild odor. This technical guide provides a comprehensive overview of the core properties, applications, and safety information for this compound, intended for a scientific audience.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for understanding its behavior in various chemical processes and formulations.

| Property | Value |

| CAS Number | 27522-11-8 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Density | Not available |

| Solubility | Limited water solubility |

| Vapor Pressure | Not available |

Applications

This compound's utility stems from its properties as a branched alcohol. Its primary applications are in industrial settings, including:

-

Solvent: Due to its chemical structure, it can act as a solvent for a range of substances.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the production of plasticizers, surfactants, and lubricants.

-

Coatings and Paints: It can be utilized in the formulation of coatings and paints.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety. The following guidelines are based on available safety data for similar chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended to prevent skin contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.

-

Respiratory Protection: In case of insufficient ventilation or when dealing with aerosols or heated vapors, a NIOSH-approved respirator with an organic vapor cartridge is advised.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

Toxicological Information

Detailed toxicological data specifically for this compound (CAS 27522-11-8) is limited in publicly available literature. The information presented below is for structurally similar compounds, such as other C5 and C6 alcohols, and should be used as a general guideline for potential hazards. It is crucial to handle this compound with care, assuming it may have similar toxicological properties.

| Toxicological Endpoint | Data for Related Compounds |

| Acute Oral Toxicity (LD50) | For 1-Pentanol: >2000 mg/kg (Rat) |

| Acute Dermal Toxicity (LD50) | For 1-Pentanol: >2000 mg/kg (Rabbit) |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye damage. |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. |

Note: The toxicological data provided is for related compounds and may not be fully representative of this compound. All chemical compounds should be handled with appropriate caution in a well-ventilated area.

Conclusion

An In-depth Technical Guide to 2-Ethyl-1-pentanol: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-pentanol is a branched-chain primary alcohol that finds utility as a solvent and a chemical intermediate in various industries. Its physical and chemical properties, including its moderate boiling point and good solvency for a range of organic compounds, make it a versatile component in chemical synthesis and formulations. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and analysis are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores its potential applications in research and drug development, including its role as a building block in pharmaceutical synthesis and its known biological effects as a central nervous system (CNS) depressant. While specific signaling pathway interactions are not well-documented, a putative metabolic pathway and the likely mechanism of its CNS activity are discussed.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic mild odor. Its branched structure influences its physical properties, such as its boiling point and viscosity. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 27522-11-8 | [1] |

| IUPAC Name | 2-ethylpentan-1-ol | [1] |

| Density | 0.818 g/cm³ at 20 °C | [2] |

| Boiling Point | 161.3 °C at 760 mmHg | [2] |

| Flash Point | 61.8 °C | [2] |

| Vapor Pressure | 0.792 mmHg at 25 °C | [2] |

| Refractive Index | 1.420 at 20 °C | [2] |

| Solubility in Water | Slightly soluble | |

| LogP (Octanol-Water) | 1.805 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃ (ethyl & propyl) | ~0.9 | Triplet | 6H | a, f |

| CH₂ (propyl) | ~1.2-1.4 | Multiplet | 4H | d, e |

| CH (chiral center) | ~1.5 | Multiplet | 1H | c |

| CH₂ (ethyl) | ~1.3 | Multiplet | 2H | b |

| CH₂OH | ~3.5 | Doublet | 2H | g |

| OH | Variable | Singlet | 1H | h |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| CH₃ (ethyl & propyl) | ~11, ~14 | a, f |

| CH₂ (propyl) | ~20, ~30 | d, e |

| CH₂ (ethyl) | ~25 | b |

| CH (chiral center) | ~45 | c |

| CH₂OH | ~65 | g |

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3330 (broad) | O-H stretch (alcohol) |

| ~2960, ~2870 | C-H stretch (alkane) |

| ~1460 | C-H bend (alkane) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Fragment |

| 116 | Low | [M]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 73 | Moderate | [M - C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the general principles of Grignard synthesis.[3]

Objective: To synthesize this compound from 1-bromopropane and butyraldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Butyraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent (propylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Add a solution of butyraldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Protocols

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Instrumentation: 300 MHz NMR Spectrometer (e.g., Bruker AVANCE 300).[1]

Sample Preparation:

-

Prepare a solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Instrumentation: FT-IR Spectrometer with a Diamond ATR accessory.

Sample Preparation (Neat Liquid on ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Objective: To confirm the identity and purity of this compound.

Instrumentation: GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

GC Conditions (Typical):

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, 50:1)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 30-300 amu

Applications in Research and Drug Development

As a Solvent and Intermediate

This compound is utilized as a non-polar solvent in various organic reactions.[2] In the pharmaceutical industry, it can serve as a process solvent or as an intermediate in the synthesis of more complex molecules. For instance, it has been mentioned as a precursor for the synthesis of L-alanine-2-ethylbutanol ester, an intermediate for the antiviral drug Remdesivir.[3]

As a Building Block in Pharmaceutical Synthesis

The hydroxyl group of this compound can be readily functionalized, making it a useful building block for the synthesis of various pharmaceutical compounds. It can undergo esterification, etherification, and oxidation reactions to introduce the 2-ethylpentyl moiety into larger molecules. This branched alkyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a drug candidate.

Biological Activity: Central Nervous System (CNS) Depressant

Some evidence suggests that this compound may act as a central nervous system depressant.[4] Like other short- and medium-chain alcohols, it is likely to exert its effects by interacting with the lipid bilayers of neuronal membranes, thereby altering the function of embedded ion channels and receptors. A plausible mechanism involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors and the inhibition of the excitatory effects of glutamate at NMDA receptors. This dual action leads to a general reduction in neuronal excitability, resulting in sedative and hypnotic effects.

Metabolism

Specific metabolic studies on this compound are limited. However, based on the known metabolism of other branched-chain alcohols, a likely metabolic pathway involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This process is primarily mediated by alcohol and aldehyde dehydrogenases in the liver. The resulting 2-ethylpentanoic acid may then undergo further metabolism, including conjugation with glucuronic acid for excretion.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It can cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile branched-chain alcohol with a range of applications in the chemical industry. For researchers and drug development professionals, it serves as a useful solvent, a synthetic intermediate, and a building block for the creation of new chemical entities. Its potential as a CNS depressant warrants further investigation to fully characterize its pharmacological and toxicological profile. The experimental protocols provided in this guide are intended to facilitate the practical use and analysis of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-chain amino acid catabolism of Thermoanaerobacter pseudoethanolicus reveals potential route to branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1-pentanol from n-Butanol via Cross-Guerbet Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1-pentanol, a valuable branched C7 alcohol, through the cross-Guerbet condensation of n-butanol and n-propanol. The Guerbet reaction offers a sustainable pathway to produce higher, branched-chain alcohols from readily available smaller alcohol feedstocks. This document details the underlying reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes key performance data. Furthermore, it includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for researchers and professionals in chemical synthesis and drug development.

Introduction

The Guerbet reaction, first described by Marcel Guerbet in the late 19th century, is a self-condensation of primary or secondary alcohols to form higher, β-branched alcohols with the elimination of a water molecule.[1] This reaction has garnered significant industrial interest for the production of valuable chemicals, such as plasticizers, solvents, and fuel additives, from lower-value alcohols. The synthesis of this compound, a C7 alcohol, from n-butanol (C4) and n-propanol (C3) is a prime example of a cross-Guerbet reaction, where two different alcohols are condensed.[2][3]

This process is of particular interest as it allows for the targeted synthesis of specific branched-chain alcohols, which often possess desirable properties like lower melting points and improved lubricity compared to their linear isomers. The reaction is typically carried out at elevated temperatures in the presence of a bifunctional catalyst system that possesses both dehydrogenation/hydrogenation and basic functionalities.[1]

Reaction Mechanism and Signaling Pathway

The cross-Guerbet reaction for the synthesis of this compound from n-butanol and n-propanol proceeds through a four-step catalytic cycle. This process involves the initial dehydrogenation of the reactant alcohols to their corresponding aldehydes, followed by a base-catalyzed aldol condensation, subsequent dehydration, and a final hydrogenation step to yield the branched alcohol product.

The overall reaction is as follows:

CH₃CH₂CH₂CH₂OH (n-Butanol) + CH₃CH₂CH₂OH (n-Propanol) → CH₃CH₂CH₂(CH₃CH₂)CHCH₂OH (this compound) + H₂O

The detailed mechanistic steps are:

-

Dehydrogenation: Both n-butanol and n-propanol are reversibly dehydrogenated on the metallic sites of the catalyst to form their corresponding aldehydes, n-butyraldehyde and n-propanal, respectively.

-

Aldol Condensation: A basic site on the catalyst abstracts an α-proton from one of the aldehydes to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other aldehyde molecule in a cross-aldol addition.

-

Dehydration: The resulting β-hydroxy aldehyde intermediate undergoes dehydration to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated at the metallic catalyst sites to yield the final product, this compound.

References

- 1. Improvement of n-butanol Guerbet condensation: a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 3. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1-pentanol via the Cross-Guerbet Reaction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synthesis of 2-Ethyl-1-pentanol through the cross-Guerbet condensation of 1-propanol and 1-butanol. It covers the underlying mechanism, catalytic systems, experimental procedures, and key challenges associated with controlling selectivity.

Introduction

The Guerbet reaction is a robust C−C bond-forming process that converts primary or secondary alcohols into higher, β-branched alcohols.[1][2] This reaction is of significant industrial and academic interest as it provides a pathway to upgrade lower-value alcohols, often derived from biomass, into more valuable products like solvents, plasticizers, and advanced biofuels.[3][4] The reaction proceeds through a catalytic cascade involving dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.[2][5]

This document provides a comprehensive technical overview of the synthesis of this compound, a C7 branched alcohol. This specific alcohol is not formed by the self-condensation of a single alcohol but requires a cross-Guerbet reaction between two different primary alcohols: 1-propanol (C3) and 1-butanol (C4) . The primary challenge in such cross-condensations is managing the product distribution, as both self-condensation and cross-condensation reactions occur simultaneously.[6][7] Effective catalytic systems are therefore crucial for maximizing the yield of the desired cross-coupled product.[8]

Reaction Mechanism and Pathway

The synthesis of this compound from 1-propanol and 1-butanol proceeds via a four-step catalytic cycle, which requires a bifunctional catalyst possessing both (de)hydrogenation and acid-base properties.[2]

-

Reversible Dehydrogenation: Both starting alcohols, 1-propanol and 1-butanol, are reversibly dehydrogenated on metallic sites of the catalyst to their corresponding aldehydes: propanal and butanal.[3]

-

Mixed Aldol Condensation: In a base-catalyzed step, an enolate is formed from one aldehyde, which then acts as a nucleophile. To form this compound, the enolate of butanal attacks the carbonyl carbon of propanal.

-

Dehydration: The resulting aldol adduct rapidly undergoes dehydration (water elimination), typically facilitated by acid or base sites on the catalyst, to form the α,β-unsaturated aldehyde, 2-ethyl-2-pentenal.[2]

-

Hydrogenation: The C=C and C=O bonds of the unsaturated aldehyde are hydrogenated by hydrogen equivalents generated in the initial dehydrogenation step, yielding the final product, this compound.[9]

// Edges Propanol -> Propanal [label="- H₂"]; Butanol -> Butanal [label="- H₂"]; Butanal -> Enolate [label="Base"]; {rank=same; Propanal; Enolate;} Enolate -> UnsaturatedAldehyde [label="+ Propanal", arrowhead="normal"]; Propanal -> UnsaturatedAldehyde [style=invis]; UnsaturatedAldehyde -> Product [label="+ 2H₂\n- H₂O", color="#34A853"];

// Invisible edges for layout Propanal -> Enolate [style=invis]; } Caption: Reaction pathway for the cross-Guerbet synthesis of this compound.

Catalytic Systems and Performance Data

The efficiency of the cross-Guerbet reaction is highly dependent on the catalyst. Bifunctional catalysts are required to facilitate the multi-step process. Common catalytic systems include:

-

Hydrotalcite-derived Mixed Oxides (e.g., Mg-Al, Cu-Ni): These materials offer tunable basicity by adjusting the metal ratio, which is crucial for the aldol condensation step.[3][10] The addition of transition metals like Cu or Ni provides the necessary (de)hydrogenation functionality.

-

Hydroxyapatites (HAP): Calcium hydroxyapatite (Ca-HAP) and its doped variants (e.g., with Sr or Mg) have shown high activity and selectivity in Guerbet reactions due to their balanced acid-base properties.[4]

-

Supported Noble Metals: Catalysts comprising noble metals (e.g., Pd, Ru, Ir) on basic supports can also be effective, though cost may be a consideration.[1][11]

A major challenge is suppressing the self-condensation of the parent alcohols, which leads to the formation of 2-methyl-1-pentanol (from 1-propanol) and 2-ethyl-1-hexanol (from 1-butanol). The selectivity is influenced by factors such as the reactant molar ratio, temperature, and the specific properties of the catalyst.[6]

The following table summarizes representative performance data for catalysts in the cross-condensation of 1-propanol and 1-butanol, compiled by analogy from studies on similar Guerbet reactions.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Propanol:Butanol Molar Ratio | 1-Butanol Conversion (%) | Selectivity to this compound (%) | Key Side Products |

| Cu-Ni/Mg-Al Oxide | 300 - 350 | 0.1 - 1.0 | 1:1 | 25 - 40 | 40 - 55 | 2-Ethyl-1-hexanol, 2-Methyl-1-pentanol |

| Ca-Mg Hydroxyapatite | 280 - 320 | 0.1 | 2:1 | 20 - 35 | 50 - 65 | 2-Methyl-1-pentanol, Esters |

| Pd/La₂O₃-Al₂O₃ | 250 - 300 | 1.0 - 2.0 | 1:2 | 30 - 50 | 35 - 50 | 2-Ethyl-1-hexanol, Ethers |

Detailed Experimental Protocol (Vapor-Phase Reaction)

This section outlines a generalized experimental procedure for the vapor-phase synthesis of this compound using a fixed-bed flow reactor, a common setup for heterogeneous catalytic studies.[12]

4.1 Catalyst Preparation (Example: Mg-Al Mixed Oxide)

-

Co-precipitation: Prepare an aqueous solution of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O (e.g., Mg/Al molar ratio of 3:1). A separate solution of Na₂CO₃ and NaOH is prepared as the precipitating agent.

-

Precipitation: Add the nitrate solution dropwise into the carbonate/hydroxide solution at a constant pH (e.g., pH 10) and temperature (e.g., 60 °C) under vigorous stirring to form a hydrotalcite precursor.

-

Aging and Washing: Age the resulting slurry for 18-24 hours. Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove residual ions.

-

Drying and Calcination: Dry the filter cake overnight at 100-120 °C. Calcine the dried powder in a furnace under a flow of air, ramping to a high temperature (e.g., 550-900 °C) for several hours to obtain the final mixed oxide catalyst.[10]

4.2 Experimental Workflow

// Workflow Edges cat_prep -> cat_load; cat_load -> setup; react_prep -> feed; setup -> heat -> feed -> collect -> analyze; } Caption: General experimental workflow for vapor-phase Guerbet synthesis.

4.3 Reactor Setup and Procedure

-

Catalyst Loading: Load a precisely weighed amount of the prepared catalyst (e.g., 1-5 grams) into a stainless-steel fixed-bed reactor, supported by quartz wool.

-

System Setup: Install the reactor in a tube furnace. Connect a high-pressure liquid chromatography (HPLC) pump to deliver the alcohol feed, a mass flow controller for carrier gas (e.g., N₂ or H₂), a back-pressure regulator to control system pressure, and a condenser/cold trap system to collect liquid products.

-

Reaction Start-up: Purge the system with an inert gas. Pressurize the reactor to the desired operating pressure (e.g., 0.1-1.0 MPa). Heat the reactor to the target temperature (e.g., 280-350 °C).

-

Execution: Start the liquid feed of the 1-propanol/1-butanol mixture at a defined weight hourly space velocity (WHSV).

-

Product Collection: Collect the liquid products periodically from the cold trap. Analyze non-condensable gas byproducts using an online gas chromatograph if desired.

-

Analysis: Analyze the collected liquid samples using gas chromatography (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) to identify and quantify the reactants and products. Use an internal standard for accurate quantification.

Product Selectivity and Side Reactions

Controlling selectivity is the most significant challenge in any cross-condensation reaction. The reaction of 1-propanol and 1-butanol can yield three primary Guerbet alcohols.

// Nodes Propanol [label="1-Propanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butanol [label="1-Butanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cross_Product [label="this compound\n(Desired Product)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Self_Product1 [label="2-Methyl-1-pentanol\n(Side Product)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Self_Product2 [label="2-Ethyl-1-hexanol\n(Side Product)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {Propanol, Butanol} -> Cross_Product [label="Cross-Condensation"]; Propanol -> Self_Product1 [label="Self-Condensation"]; Butanol -> Self_Product2 [label="Self-Condensation"]; } Caption: Product distribution from the cross-Guerbet reaction of 1-propanol and 1-butanol.

Key Side Reactions:

-

Self-Condensation: 1-propanol dimerizes to 2-methyl-1-pentanol (C6), and 1-butanol dimerizes to 2-ethyl-1-hexanol (C8).

-

Esterification: Dehydrogenation can be followed by a Tishchenko reaction between aldehyde intermediates to form esters.

-

Dehydration: Direct dehydration of the parent alcohols can lead to the formation of ethers (e.g., dipropyl ether, dibutyl ether) or olefins, especially on catalysts with strong acid sites.[2]

Optimizing the molar ratio of the reactants, reaction temperature, and catalyst properties (e.g., acid/base site ratio) is essential to maximize the selectivity towards the desired this compound.[13]

Conclusion

The synthesis of this compound via the Guerbet reaction is a prime example of a cross-condensation process that requires careful control over catalytic and reaction parameters. By employing bifunctional catalysts, such as hydrotalcite-derived mixed oxides or hydroxyapatites, it is possible to couple 1-propanol and 1-butanol. The primary technical hurdle remains the suppression of competing self-condensation reactions to achieve high selectivity for the desired C7 branched alcohol. The methodologies and principles outlined in this guide provide a foundational framework for researchers aiming to develop and optimize this valuable chemical transformation.

References

- 1. scispace.com [scispace.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 11. aocs.org [aocs.org]

- 12. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Ethyl-1-pentanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-pentanol (CAS No: 27522-11-8), a significant chemical intermediate in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.52 | d | 2H | -CH₂OH |

| 1.45 | m | 1H | -CH- |

| 1.35-1.25 | m | 6H | -CH₂- (propyl & ethyl) |

| 0.90 | t | 6H | -CH₃ (propyl & ethyl) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 65.5 | CH₂ | -CH₂OH |

| 44.5 | CH | -CH- |

| 35.5 | CH₂ | -CH₂- (propyl) |

| 23.0 | CH₂ | -CH₂- (ethyl) |

| 19.5 | CH₂ | -CH₂- (propyl) |

| 14.2 | CH₃ | -CH₃ (propyl) |

| 11.2 | CH₃ | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch |

| 2960, 2930, 2870 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1040 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

| m/z | Relative Intensity (%) |

| 57 | 100.0 |

| 43 | 85.9 |

| 29 | 74.4 |

| 41 | 73.1 |

| 27 | 59.0 |

| 56 | 57.7 |

| 85 | 48.7 |

| 42 | 41.0 |

| 31 | 38.5 |

| 70 | 29.5 |

| 116 | 0.5 |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

¹H NMR: Spectra were acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Spectra were acquired on the same spectrometer operating at 75 MHz. A spectral width of 200 ppm, a relaxation delay of 2 seconds, and 128 scans were typically used. Proton decoupling was employed to simplify the spectrum.

Infrared Spectroscopy

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer was used to collect the spectrum. Data was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry

Sample Preparation and Chromatography: A dilute solution of this compound in dichloromethane was prepared. 1 µL of this solution was injected into a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C.

Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 20-200 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethyl-1-pentanol

This guide provides a comprehensive overview of the available thermochemical data for 2-Ethyl-1-pentanol (CAS No: 27522-11-8, Molecular Formula: C₇H₁₆O).[1][2][3][4][5][6] The information is tailored for researchers, scientists, and professionals in drug development who require precise data for modeling and process design. This document summarizes key quantitative thermochemical parameters, outlines typical experimental methodologies for their determination, and presents logical workflows through diagrams.

Thermochemical Data of this compound

The following tables summarize the key thermochemical properties of this compound. The data is compiled from critically evaluated sources and computational estimations.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Unit | Source |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -345.32 | kJ/mol | Joback Calculated Property[7] |

| Gibbs Free Energy of Formation (ΔfG°) | -131.20 | kJ/mol | Joback Calculated Property[7] |

Table 2: Phase Change and Molar Properties

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 47.47 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of Fusion (ΔfusH°) | 14.45 | kJ/mol | Joback Calculated Property[7] |

| Normal Boiling Point (Tboil) | 439.15 ± 3.00 | K | NIST[7] |

| Normal Boiling Point (Tboil) | 426.65 ± 5.00 | K | NIST[7] |

| Molecular Weight | 116.20 | g/mol | [1][3][7] |

Table 3: Thermodynamic Properties as a Function of Temperature

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound.[8] These properties are available over a range of temperatures:

| Property | Temperature Range (K) | Phase |

| Density | 190 - 615.9 | Liquid in equilibrium with Gas |

| Enthalpy | 250 - 600 | Liquid in equilibrium with Gas |

| Enthalpy | 200 - 1000 | Ideal Gas |

| Entropy | 250 - 600 | Liquid in equilibrium with Gas |

| Entropy | 200 - 1000 | Ideal Gas |

Experimental Protocols for Determining Thermochemical Properties

Objective: To experimentally determine the enthalpy of combustion of this compound.

Materials:

-

This compound

-

Spirit burner

-

Copper calorimeter (or a metal can)[10]

-

Thermometer (-10 °C to 110 °C)[11]

-

Retort stand and clamp[11]

-

Electronic balance (accurate to at least two decimal places)

-

Distilled water

-

Draught shield (optional, to minimize heat loss)[9]

Procedure:

-

Preparation:

-

Measure a known volume (e.g., 100 cm³) of distilled water using a measuring cylinder and transfer it to the copper calorimeter.[10]

-

Set up the retort stand and clamp the calorimeter at a fixed height.[11]

-

Place a thermometer in the water and record the initial temperature (T_initial) once it stabilizes.[9]

-

-

Mass Measurement:

-

Combustion:

-

Place the spirit burner under the calorimeter.

-

Remove the cap and immediately light the wick.

-

Stir the water gently with the thermometer throughout the heating process to ensure even temperature distribution.[9]

-

Monitor the temperature of the water. Once a significant temperature rise is observed (e.g., 20-40 °C), extinguish the flame by placing the cap back on the spirit burner.[11]

-

-

Final Measurements:

-

Calculations:

-

Mass of alcohol burned (m_alcohol): m_initial - m_final

-

Temperature change (ΔT): T_final - T_initial

-

Heat absorbed by water (q): q = m_water × c_water × ΔT

-

where m_water is the mass of the water (assuming density of 1 g/cm³) and c_water is the specific heat capacity of water (4.18 J/g°C).

-

-

Moles of alcohol burned (n_alcohol): m_alcohol / M_alcohol

-

where M_alcohol is the molar mass of this compound (116.20 g/mol ).

-

-

Enthalpy of combustion (ΔHc): -q / n_alcohol

-

The negative sign indicates that the reaction is exothermic.

-

-

Sources of Error:

-

Heat loss to the surroundings: This is the most significant source of error. Using a draught shield and insulating the calorimeter can help minimize this.[9]

-

Incomplete combustion: Insufficient oxygen supply can lead to the formation of carbon monoxide or soot, resulting in a lower energy output.

-

Evaporation of the alcohol: The alcohol is volatile, and some mass may be lost to evaporation before and after combustion. Keeping the cap on the spirit burner when not in use is crucial.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of this compound.

References

- 1. 1-Pentanol, 2-ethyl- [webbook.nist.gov]

- 2. 1-Pentanol, 2-ethyl- [webbook.nist.gov]

- 3. This compound | C7H16O | CID 123424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Pentanol, 2-ethyl- [webbook.nist.gov]

- 6. 1-Pentanol, 2-ethyl- [webbook.nist.gov]

- 7. 1-Pentanol, 2-ethyl- (CAS 27522-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. scienceready.com.au [scienceready.com.au]

- 10. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 12. youtube.com [youtube.com]

Dehydration of Pentanols: An In-depth Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the acid-catalyzed dehydration of pentanol isomers. The document details the underlying principles of E1 and E2 elimination pathways, provides detailed experimental protocols for laboratory-scale synthesis, and presents quantitative data on product distribution. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering insights into reaction selectivity and product formation.

Core Principles of Alcohol Dehydration

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that proceeds via an elimination mechanism to form an alkene and water. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[1]. The mechanism of dehydration, either unimolecular (E1) or bimolecular (E2), is primarily determined by the structure of the alcohol substrate (primary, secondary, or tertiary)[2].

E1 Mechanism: Secondary and tertiary alcohols, such as 2-pentanol and 3-pentanol, predominantly undergo dehydration via the E1 pathway. This multi-step mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor influencing the reaction rate and the distribution of products[3].

E2 Mechanism: Primary alcohols, like 1-pentanol, which would form a highly unstable primary carbocation, tend to favor the E2 mechanism. This is a concerted, one-step process where the removal of a proton and the departure of the leaving group occur simultaneously[3].

Reaction Mechanisms of Pentanol Isomers

The dehydration of different pentanol isomers leads to a variety of alkene products, with the distribution governed by the stability of the intermediates and transition states involved.

Dehydration of 1-Pentanol

Being a primary alcohol, 1-pentanol is expected to undergo dehydration via an E2 mechanism to yield primarily pent-1-ene. However, under forcing conditions, rearrangement of an initially formed primary carbocation (if any) to a more stable secondary carbocation via a 1,2-hydride shift can occur, leading to the formation of pent-2-ene isomers[4].

Dehydration of 2-Pentanol

2-Pentanol, a secondary alcohol, dehydrates predominantly through an E1 mechanism. This reaction yields a mixture of alkene isomers, with the major products being the more substituted and therefore more stable alkenes, in accordance with Zaitsev's rule. The primary products are (E)-pent-2-ene and (Z)-pent-2-ene, with pent-1-ene as a minor product[4][5]. The formation of a secondary carbocation intermediate allows for the elimination of a proton from either adjacent carbon atom.

Dehydration of 3-Pentanol

Similar to 2-pentanol, 3-pentanol is a secondary alcohol and its dehydration follows an E1 pathway. The reaction produces a secondary carbocation, which can then lose a proton from an adjacent carbon to form (E)-pent-2-ene and (Z)-pent-2-ene as the major products[6][7].

Quantitative Data on Product Distribution

The regioselectivity and stereoselectivity of pentanol dehydration can be quantified by analyzing the product mixture using techniques such as gas chromatography (GC)[4]. While precise product ratios are highly dependent on specific reaction conditions (temperature, acid concentration, and reaction time), the following tables summarize the expected product distributions based on mechanistic principles and available data.

Table 1: Theoretical Product Distribution in the Dehydration of Pentanol Isomers

| Starting Alcohol | Catalyst/Temp. | Major Product(s) | Minor Product(s) | Theoretical Rationale |

| 1-Pentanol | H₂SO₄ / Δ | Pent-1-ene | (E)-Pent-2-ene, (Z)-Pent-2-ene | Primarily E2 mechanism. Some E1 with hydride shift can occur. |

| 2-Pentanol | H₂SO₄ / Δ | (E)-Pent-2-ene, (Z)-Pent-2-ene | Pent-1-ene | E1 mechanism, Zaitsev's rule favors the more substituted alkenes.[4][5] |

| 3-Pentanol | H₃PO₄ / Δ | (E)-Pent-2-ene, (Z)-Pent-2-ene | - | E1 mechanism, symmetrical structure leads to pent-2-ene isomers.[6][7] |

Table 2: Experimentally Observed Product Distribution for Dehydration of 2,2,4-trimethyl-3-pentanol

This table is provided as an illustrative example of a complex product distribution resulting from carbocation rearrangements in a substituted pentanol.[8]

| Product | Structure | Yield (%) |

| 2,3,4-trimethyl-1-pentene | 29 | |

| 2,4,4-trimethyl-1-pentene | 24 | |

| 2,4,4-trimethyl-2-pentene | 24 | |

| 2,3,4-trimethyl-2-pentene | 18 | |

| 2-isopropyl-3-methyl-1-butene | 3 | |

| 3,3,4-trimethyl-1-pentene | 2 |

Experimental Protocols

The following are detailed methodologies for the acid-catalyzed dehydration of pentanol isomers.

Dehydration of 2-Pentanol

Materials:

-

2-Pentanol (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 mL)

-

Water (10 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

100-mL round-bottomed flask

-

Distillation apparatus

-

Separatory funnel

-

Ice bath

-

Heating mantle

Procedure:

-

In a 100-mL round-bottomed flask, cautiously add 10 mL of concentrated sulfuric acid to 10 mL of water while cooling the flask in an ice bath.

-

Slowly add 10 mL of 2-pentanol to the cooled acid mixture with swirling.

-

Add a few boiling chips and assemble a simple distillation apparatus.

-

Gently heat the mixture using a heating mantle to distill the alkene products. The collection flask should be cooled in an ice bath.

-

Collect the distillate until the temperature of the distilling vapor begins to rise significantly or until charring is observed in the reaction flask.

-

Transfer the distillate to a separatory funnel and wash it with an equal volume of water to remove any residual acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried liquid into a clean, pre-weighed vial.

-

Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the alkene isomers.

Dehydration of 1-Pentanol (Adapted Protocol)

Materials:

-

1-Pentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Follow a similar procedure to the dehydration of 2-pentanol, using equimolar amounts of 1-pentanol and sulfuric acid.

-

Due to the higher temperature required for the dehydration of primary alcohols, careful temperature control is necessary to minimize side reactions such as ether formation[9].

-

The workup and analysis of the product mixture are analogous to the procedure for 2-pentanol.

Dehydration of 3-Pentanol (Adapted Protocol)

Materials:

-

3-Pentanol

-

85% Phosphoric Acid (H₃PO₄)

-

Anhydrous Calcium Chloride (CaCl₂) pellets

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottomed flask, combine 3-pentanol and 85% phosphoric acid in a 2:1 molar ratio.

-

Add boiling chips and set up for distillation.

-

Heat the mixture to distill the alkene products.

-

Wash the distillate with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous calcium chloride.

-

Analyze the product distribution using gas chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the dehydration of pentanol isomers.

Caption: E1 mechanism for the dehydration of 2-pentanol.

Caption: E2 mechanism for the dehydration of 1-pentanol.

Caption: General experimental workflow for pentanol dehydration.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid-catalyzed dehydration of 2 -methyl-2-pentanol (dilute \mathrm{H}{2} .. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 2-Ethyl-1-pentanol Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Ethyl-1-pentanol. The information is compiled from various safety data sheets and toxicological studies to ensure a thorough understanding for professionals working with this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. It is used as a solvent and intermediate in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27522-11-8 | |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 g/mol | |

| Boiling Point | 161.3 °C at 760 mmHg | |

| Flash Point | 61.8 °C | |

| Density | 0.818 g/cm³ | |

| Vapor Pressure | 0.792 mmHg at 25°C | |

| Refractive Index | 1.42 | |

| LogP (Octanol/Water Partition Coefficient) | 1.805 |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, and developmental toxicity assessments. The available quantitative data is summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Route of Exposure | Species | Test Guideline | LD50/LC50 | Reference |

| Oral | Rat | Similar to OECD 401 | >5000 mg/kg bw | |

| Dermal | Rat | OECD 402 | >2000 mg/kg bw | |

| Inhalation | Rat | OECD 403 | >5 mg/L (4h) |

Skin and Eye Irritation

Table 3: Irritation Potential of this compound

| Test | Species | Test Guideline | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 | Non-irritating | |

| Eye Irritation | Rabbit | OECD 405 | Serious eye irritation |

Developmental Toxicity

A developmental toxicity study was conducted on pregnant Sprague-Dawley rats via inhalation exposure.

Table 4: Developmental Toxicity of this compound (Inhalation)

| Species | Exposure | Concentration | Duration | Key Findings | Reference |

| Rat (pregnant) | Inhalation | 850 mg/m³ | 7 hours/day on gestation days 1-19 | Reduced maternal feed intake, no teratogenic effects observed. |

Experimental Protocols

The toxicological studies on this compound have generally followed internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of safety testing data.

Acute Oral Toxicity (as per OECD 401)

-

Test Principle: A single high dose of the substance is administered to a group of rodents via gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Methodology for this compound:

-

Species: Rat.

-

Dose: A limit test was likely performed at a dose of at least 2000 mg/kg body weight.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, body weight changes, and mortality. Gross necropsy of all animals at the end of the study.

-

Acute Dermal Toxicity (as per OECD 402)

-

Test Principle: The substance is applied to a shaved area of the skin of the test animal, and the site is covered with a porous gauze dressing for a 24-hour exposure period.

-

Methodology for this compound:

-

Species: Rat.

-

Dose: A limit test was performed at a dose of 2000 mg/kg body weight.

-

Exposure: 24 hours under a semi-occlusive dressing.

-

Observation Period: 14 days.

-

Endpoints: Signs of systemic toxicity, local skin reactions, body weight changes, and mortality.

-

Acute Inhalation Toxicity (as per OECD 403)

-

Test Principle: Animals are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period.

-

Methodology for this compound:

-

Species: Rat.

-

Exposure: Typically whole-body or nose-only exposure for 4 hours.

-

Concentrations: A range of concentrations are tested to determine the LC50.

-

Observation Period: At least 14 days.

-

Endpoints: Mortality, clinical observations, body weight, and gross necropsy.

-

Acute Dermal Irritation/Corrosion (as per OECD 404)

-

Test Principle: A small amount of the substance is applied to the shaved skin of a single animal under a gauze patch.

-

Methodology for this compound:

-

Species: Albino rabbit.

-

Dose: 0.5 mL of the undiluted substance.

-

Exposure: 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Acute Eye Irritation/Corrosion (as per OECD 405)

-

Test Principle: A single dose of the substance is applied into the conjunctival sac of one eye of the test animal.

-

Methodology for this compound:

-

Species: Albino rabbit.

-

Dose: Typically 0.1 mL.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.

-

Developmental Toxicity Study (similar to OECD 414)

-

Test Principle: Pregnant female animals are exposed to the substance during the period of major organogenesis.

-

Methodology for this compound (Inhalation):

-

Species: Sprague-Dawley rats (approximately 15 per group).

-

Exposure: Inhalation for 7 hours/day from gestation day 1 to 19.

-

Concentration: 850 mg/m³.

-

Maternal Endpoints: Daily weighing, clinical observations.

-

Fetal Endpoints: Examination for external, visceral, and skeletal malformations, as well as fetal weight.

-

Handling Precautions and Personal Protective Equipment (PPE)

Given the toxicological profile, particularly the risk of serious eye irritation, stringent safety measures are required when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

-

Clothing: A lab coat or chemical-resistant apron is necessary to protect personal clothing. For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls may be required.

-

-

Respiratory Protection: In a well-ventilated area or under a fume hood, respiratory protection may not be necessary. However, if vapors are likely to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Toxicological Pathways

While specific signaling pathways for this compound toxicity are not extensively detailed in the available literature, studies on the structurally related compound, 2-ethyl-1-hexanol, suggest potential mechanisms of hepatotoxicity. Inhalation exposure to 2-ethyl-1-hexanol in mice has been shown to cause an increase in liver weight (hepatomegaly) and a temporary accumulation of lipids in the liver. Interestingly, this study indicated that these effects might occur through a mechanism that is independent of the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a common pathway for liver effects induced by some chemicals. This suggests that other cellular signaling pathways may be involved in the hepatic response to this class of branched-chain alcohols.

Further research is needed to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most current and detailed safety information.

Solubility Profile of 2-Ethyl-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-1-pentanol in various solvents. The information is intended to support research, development, and formulation activities where this branched-chain alcohol is utilized.

Executive Summary

This compound, a seven-carbon primary alcohol, exhibits distinct solubility behavior based on the polarity of the solvent. It is characterized by low solubility in water and high solubility in a range of common organic solvents. This guide details available quantitative solubility data, outlines standardized experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | H₂O | ~0.20 (Calculated) | 25 | [1] |

| Methanol | CH₃OH | Miscible | 25 | Inferred from general alcohol miscibility |

| Ethanol | C₂H₅OH | Miscible | 25 | Inferred from general alcohol miscibility |

| Acetone | C₃H₆O | Miscible | 25 | Inferred from general alcohol miscibility |

| Diethyl Ether | (C₂H₅)₂O | Miscible | 25 | Inferred from general alcohol miscibility |

| Hexane | C₆H₁₄ | Miscible | 25 | Inferred from general alcohol miscibility |

Note: The water solubility value is a calculated estimate based on the Log10 of Water Solubility in mol/L (log10WS = -1.77)[1]. Experimental determination following standardized protocols is recommended for precise applications. For the organic solvents listed, this compound is considered miscible, meaning it is soluble in all proportions. This is a common characteristic for alcohols of this molecular weight with other short-chain alcohols, ketones, ethers, and alkanes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following methodologies are based on internationally recognized standards for determining the aqueous and organic solubility of chemical substances.

Determination of Aqueous Solubility (Based on OECD Guideline 105 & ASTM E1148)

The "Flask Method" is suitable for substances with a solubility greater than 10⁻² g/L, which is appropriate for this compound in water.[2][3][4]

Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the dissolved substance is determined analytically after achieving equilibrium.

Apparatus:

-

Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath or chamber.

-

Analytical balance.

-

Glass flasks with sufficient volume.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID).

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess amount ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved this compound. If necessary, centrifugation can be used to aid in the separation of the aqueous phase.

-

Sampling: Carefully extract a known volume of the clear, saturated aqueous solution.

-

Analysis: Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID.

-

Calculation: The solubility is expressed in g/100 mL of water.

Determination of Miscibility in Organic Solvents

For determining the miscibility of this compound with organic solvents, a visual method is typically employed.

Principle: The two liquids are mixed in various proportions, and the resulting mixture is observed for the presence of a single homogeneous phase.

Apparatus:

-

Graduated cylinders or pipettes.

-

Glass test tubes or vials with stoppers.

-

Vortex mixer or shaker.

Procedure:

-

Mixing: In a clean, dry test tube, combine this compound and the test solvent (e.g., methanol, ethanol, acetone, diethyl ether, or hexane) in a specific ratio (e.g., 1:1 by volume).

-

Agitation: Stopper the test tube and agitate vigorously for a short period (e.g., 1-2 minutes).

-

Observation: Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of an interface.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Determining the Solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Ethyl-1-pentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Ethyl-1-pentanol as a potential solvent in organic synthesis, aimed at researchers, scientists, and professionals in drug development. While specific literature examples of its use in fine chemical synthesis are limited, its physicochemical properties suggest its utility in various applications, particularly as a high-boiling point, polar protic solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, alongside a comparison with other common laboratory solvents. This data is crucial for solvent selection, reaction design, and process optimization.

| Property | This compound | Toluene | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| CAS Number | 27522-11-8[1] | 108-88-3 | 68-12-2 | 75-09-2 |

| Molecular Formula | C₇H₁₆O[1] | C₇H₈ | C₃H₇NO | CH₂Cl₂ |

| Molecular Weight ( g/mol ) | 116.20[1] | 92.14 | 73.09 | 84.93 |

| Boiling Point (°C) | 166[2] | 111 | 153 | 39.6 |

| Density (g/mL) | 0.829[2] | 0.867 | 0.944 | 1.326 |

| Flash Point (°C) | 61.8 | 4 | 58 | N/A |

| Polarity (Dielectric Constant) | Not available | 2.38 | 36.7 | 9.08 |

| Solubility in Water | Low | Insoluble | Miscible | Slightly soluble |

Application Notes

High-Temperature Synthesis

With a boiling point of 166 °C, this compound is a suitable solvent for organic reactions that require elevated temperatures.[2] This property can be advantageous for overcoming activation energy barriers, increasing reaction rates, and driving equilibria towards product formation, particularly in condensation and elimination reactions. Its low volatility compared to solvents like toluene reduces solvent loss during prolonged heating.

Potential as a "Green" Solvent

This compound can be considered a more environmentally benign alternative to some traditional aprotic polar solvents and chlorinated hydrocarbons. Alcohols are often classified as lower environmental risk solvents. Its lower toxicity profile compared to many industrial solvents makes it an attractive option for developing greener synthetic processes.[1]

Use in Pharmaceutical Intermediate Synthesis

While specific examples are not prevalent in publicly available literature, the properties of this compound suggest its potential use in the synthesis of pharmaceutical intermediates. Its ability to dissolve a range of organic compounds and its high boiling point could be beneficial in multi-step syntheses where temperature control is critical. A patent for the preparation of 2-ethyl-1-butanol, an important intermediate for the antiviral drug Remdesivir, highlights the relevance of similar branched alcohols in pharmaceutical manufacturing.[3]

Experimental Protocols

Due to the limited number of specific published protocols using this compound as a solvent in organic synthesis, a general protocol is provided below. This can be adapted for various reaction types, such as nucleophilic substitutions or condensation reactions, where a high-boiling polar protic solvent is desired.

General Protocol for a High-Temperature Reaction

Objective: To provide a general procedure for conducting an organic reaction at elevated temperatures using this compound as the solvent.

Materials:

-

Reactant A

-

Reactant B

-

Catalyst (if required)

-

This compound (reagent grade)

-

Appropriate work-up and purification solvents (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add Reactant A, Reactant B, and the catalyst (if applicable).

-

Add a sufficient volume of this compound to dissolve the reactants and achieve a suitable concentration for the reaction.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) using a heating mantle or oil bath.

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If necessary, filter the reaction mixture to remove any solids.

-

Transfer the filtrate to a separatory funnel.

-

Add an appropriate organic solvent (e.g., ethyl acetate) to dilute the mixture.

-

Wash the organic layer sequentially with water and brine to remove this compound and any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent.

-

-

Purification:

-